5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C32H35N5O4S and its molecular weight is 585.72. The purity is usually 95%.
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Biological Activity
5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements known for their pharmacological properties, particularly in the fields of oncology and neuropharmacology.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiazole and Triazole Rings : These heterocyclic structures are often associated with various biological activities including antimicrobial and anticancer effects.
- Piperazine Derivative : The presence of a piperazine moiety is linked to neuroactive properties and has been extensively studied for its role in modulating neurotransmitter systems.
- Trimethoxyphenyl Group : This substituent may enhance the lipophilicity of the compound, potentially improving its bioavailability.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. Notably:
- Cell Proliferation Inhibition : Research has shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values less than 2.0 μM against pancreatic and colon cancer cell lines .
Cell Line | IC50 (μM) |
---|---|
Panc-1 (Pancreatic) | < 2.0 |
HT-29 (Colon) | < 2.0 |
H-460 (Lung) | < 2.0 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through DPPH radical scavenging assays. Compounds similar to this triazole derivative exhibited moderate to high antioxidant activity:
- DPPH Scavenging Rate : One study reported a DPPH radical scavenging rate of approximately 49.4% at a concentration of 10 µM for related compounds .
Neuropharmacological Effects
Given the presence of the piperazine ring in the structure:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, suggesting potential applications in treating mood disorders or anxiety .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Characterization : A study synthesized various triazole derivatives and assessed their biological activities using spectroscopic techniques such as IR and NMR .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O4S/c1-21-33-32-37(34-21)31(38)30(42-32)28(24-19-25(39-2)29(41-4)26(20-24)40-3)36-17-15-35(16-18-36)27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,19-20,27-28,38H,15-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKPAXNPTPWIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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